molecular formula C11H13N3O2 B2993662 ethyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 887573-38-8

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

Cat. No.: B2993662
CAS No.: 887573-38-8
M. Wt: 219.244
InChI Key: KWTZPCXYWLUTKU-UHFFFAOYSA-N
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Description

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Mode of Action

The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .

Pharmacokinetics

After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim

Result of Action

Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Action Environment

It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the compound entering the body is hydrolyzed and excreted, but a small portion is oxidized to vinyl-amino-formate epoxides by cytochrome P450 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The overall reaction can be summarized as follows:

    Formation of Intermediate: o-Phenylenediamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agricultural chemicals, such as fungicides and pesticides.

Comparison with Similar Compounds

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can be compared with other benzimidazole derivatives, such as:

  • Mthis compound
  • Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate
  • Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate

These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substituents and the resulting biological properties.

Properties

IUPAC Name

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTZPCXYWLUTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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